![molecular formula C13H18N2O2 B8115475 (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole](/img/structure/B8115475.png)
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features an oxazole ring fused with a pyridine moiety
Preparation Methods
The synthesis of (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-6-methyl-2-pyridinecarboxaldehyde with an isopropyl-substituted oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as benzene or toluene .
Chemical Reactions Analysis
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating the interaction of heterocyclic compounds with biological macromolecules, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds with active sites of enzymes, while the pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can be compared with other similar compounds, such as:
4-Methoxy-6-phenyl-2H-pyran-2-one: This compound also features a methoxy-substituted aromatic ring but differs in its core structure, which is a pyranone rather than an oxazole.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds share the pyridine moiety but have a different fused ring system, leading to distinct biological activities and applications.
The uniqueness of this compound lies in its specific combination of the oxazole and pyridine rings, which imparts unique chemical reactivity and biological properties.
Biological Activity
(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- CAS Number : 2634687-56-0
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the formation of oxazole rings through condensation reactions, often utilizing pyridine derivatives as starting materials. The specific synthetic pathways can vary depending on the desired stereochemistry and functional groups involved.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
-
Cytotoxicity Assays : Studies have shown that this compound demonstrates potent cytotoxic effects against HeLa cells (cervical cancer) with an IC50 value indicating strong activity compared to standard chemotherapy agents like cisplatin .
Cell Line IC50 (µM) Reference Drug Comparison HeLa 0.16 Cisplatin 241-fold more active SK-LU-1 6.63 Imatinib Similar potency - Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve disruption of microtubule dynamics, similar to other known anticancer agents such as combretastatin A-4. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities, although further research is required to substantiate these claims.
Case Studies
-
Study on HeLa Cells : A recent study demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers in HeLa cells, confirming its role as a microtubule destabilizer .
- Flow Cytometry Analysis : This analysis revealed that the compound induced G2/M phase arrest, which is critical for cancer therapy as it prevents cell division.
- Comparative Analysis with Other Compounds : In comparative studies with other oxazoles and pyridine derivatives, (S)-4-Isopropyl showed superior efficacy against multiple cancer lines, emphasizing its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
(4S)-2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNQRRKJYXLMV-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)C2=N[C@H](CO2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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